molecular formula C27H46O9 B10823333 Turkesterone (hydrate)

Turkesterone (hydrate)

Cat. No.: B10823333
M. Wt: 514.6 g/mol
InChI Key: KPDDBZPCPQHPNZ-ZSNHUFKWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of turkesterone involves several steps, including the extraction of the compound from plant sources and subsequent purification. One common method involves the use of high-performance liquid chromatography (HPLC) to isolate and purify turkesterone from plant extracts . The reaction conditions typically involve reversed-phase chromatography and gradient elution to achieve superior separation of phytoecdysteroids .

Industrial Production Methods: Industrial production of turkesterone often relies on the extraction from plants such as Ajuga turkestanica. The process involves harvesting the plant material, drying, and grinding it into a fine powder. The powdered plant material is then subjected to solvent extraction, followed by purification using chromatographic techniques . This method ensures the production of high-purity turkesterone suitable for use in dietary supplements and research applications.

Chemical Reactions Analysis

Types of Reactions: Turkesterone undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the regioselective synthesis of turkesterone 11α-acyl derivatives, which involves the acylation of the 11α-hydroxyl group . This reaction is significant for exploring the biological activity of turkesterone derivatives.

Common Reagents and Conditions: Common reagents used in the synthesis of turkesterone derivatives include phenylboronic acid and acyl chlorides. The reaction conditions often involve stirring the reaction mixture at room temperature, followed by purification using solid-phase extraction (SPE) cartridges and drying under nitrogen .

Major Products Formed: The major products formed from the chemical reactions of turkesterone include various acyl derivatives, which retain significant biological activity relative to the parent compound . These derivatives are useful for studying the interaction of turkesterone with ecdysteroid receptors and other molecular targets.

Properties

Molecular Formula

C27H46O9

Molecular Weight

514.6 g/mol

IUPAC Name

(2S,3R,5R,9R,10R,11R,13R,14S,17S)-2,3,11,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one;hydrate

InChI

InChI=1S/C27H44O8.H2O/c1-23(2,33)8-7-21(32)26(5,34)20-6-9-27(35)15-11-16(28)14-10-17(29)18(30)12-24(14,3)22(15)19(31)13-25(20,27)4;/h11,14,17-22,29-35H,6-10,12-13H2,1-5H3;1H2/t14-,17+,18-,19+,20-,21+,22+,24-,25+,26+,27+;/m0./s1

InChI Key

KPDDBZPCPQHPNZ-ZSNHUFKWSA-N

Isomeric SMILES

C[C@]12C[C@H]([C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O)O.O

Canonical SMILES

CC12CC(C3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O)O.O

Origin of Product

United States

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